N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(4-Fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolopyrimidine derivative characterized by a fused bicyclic core ([1,2,3]triazolo[4,5-d]pyrimidine) with a phenyl group at position 3 and a 4-fluorophenyl-substituted acetamide moiety at position 4. Its synthesis likely follows established methods for analogous triazolopyrimidines, such as coupling reactions mediated by caesium carbonate in dry N,N-dimethylformamide (DMF) . Characterization via NMR, IR, and mass spectrometry aligns with protocols used for structurally related compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-12-6-8-13(9-7-12)21-15(26)10-24-11-20-17-16(18(24)27)22-23-25(17)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIXZQXMRBUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, using a fluorophenyl halide and a nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide moiety and triazolopyrimidine scaffold participate in nucleophilic substitutions. A key example involves thioether formation using 2-chloro-N-substituted-phenylacetamide derivatives under basic conditions :
| Reagents/Conditions | Outcome | Yield |
|---|---|---|
| 2-chloro-N-substituted-phenylacetamide, K₂CO₃/DMF, 8–10 hrs, RT | Formation of thioether-linked analogs via S-alkylation | 51–73% |
This reaction occurs through deprotonation of the triazolopyrimidine's sulfur atom by K₂CO₃, followed by nucleophilic attack on the chloroacetamide electrophile .
Oxidation Reactions
The triazolopyrimidine core undergoes oxidation at the sulfur center under controlled conditions:
| Reagents/Conditions | Product | Application |
|---|---|---|
| KMnO₄ or H₂O₂ in acidic medium | Sulfoxide/sulfone derivatives | Enhanced solubility for pharmacological studies |
Oxidation modifies electronic properties, potentially improving binding affinity to biological targets like cyclooxygenase enzymes.
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or alkaline conditions:
| Conditions | Mechanism | Outcome |
|---|---|---|
| 6M HCl, reflux, 4–6 hrs | Acid-catalyzed hydrolysis | Cleavage to carboxylic acid and 4-fluoroaniline |
| NaOH (10%), ethanol, 60°C, 3 hrs | Base-mediated hydrolysis | Formation of sodium carboxylate |
Hydrolysis products serve as intermediates for synthesizing derivatives with modified bioactivity.
Cycloaddition Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions with alkynes or nitriles, enabling structural diversification:
| Reactants | Conditions | Product |
|---|---|---|
| Phenylacetylene, Cu(I) catalyst, DMF, 80°C | Huisgen cycloaddition | Triazole-fused heterocycles |
These reactions exploit the compound's triazole ring to generate libraries of analogs for structure-activity relationship (SAR) studies.
Biological Interactions
The compound interacts with fungal cytochrome P450 enzymes, as demonstrated in antifungal assays :
| Target Organism | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|
| Candida albicans | 12.5 | Inhibition of ergosterol biosynthesis |
QSAR studies reveal that electron-withdrawing groups (e.g., -F) enhance antifungal potency by optimizing hydrophobic interactions .
Photochemical Reactivity
UV irradiation induces decomposition via C-N bond cleavage in the triazole ring:
| Conditions | Degradation Pathway | Half-Life |
|---|---|---|
| UV-C (254 nm), methanol | Formation of pyrimidine-2,4-dione derivatives | 45 mins |
This property necessitates light-protected storage for stability.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit promising anticancer properties. The compound N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A study demonstrated that a similar triazolopyrimidine derivative showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazolopyrimidine derivatives have shown effectiveness against a range of bacterial and fungal strains.
Case Study:
In vitro studies revealed that modifications in the molecular structure of triazolopyrimidine compounds enhanced their potency against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key features influencing its activity include:
| Feature | Description |
|---|---|
| Fluorine Substituent | Enhances lipophilicity and may improve binding affinity to biological targets. |
| Triazole Ring | Contributes to the compound's ability to interact with nucleic acids and proteins. |
| Pyrimidine Core | Essential for biological activity; modifications can lead to varied pharmacological profiles. |
Toxicology and Safety Profile
While exploring the applications of this compound in research and potential therapeutic contexts, it is crucial to assess its toxicity profile:
Findings:
Preliminary studies suggest that certain derivatives exhibit low toxicity levels in vitro; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following section compares the target compound with structurally analogous triazolopyrimidine derivatives, focusing on substituent variations, physicochemical implications, and synthesis strategies.
Structural Analogues
The triazolopyrimidine core is conserved across related compounds, but substitutions at position 3 (R1) and the acetamide side chain (R2) modulate properties. Key analogues include:
Key Observations :
- Cpd. The furylmethyl substituent introduces heteroaromaticity, which may influence binding interactions .
- Cpd. B (4-fluorobenzyl, 3,5-dimethylphenyl): The fluorobenzyl group adds steric bulk, while the dimethylphenyl acetamide may enhance metabolic stability due to steric hindrance .
- Cpd.
Physicochemical Properties
- Target Compound : The 4-fluorophenyl group balances lipophilicity (logP) and electronic effects, favoring interactions with hydrophobic pockets while maintaining moderate solubility.
- Cpd. A : The ethoxy group (logP ~1.5–2.0) and furylmethyl moiety (polar O-atom) may result in higher logP than the target but reduced aqueous solubility .
- Cpd. B : The fluorobenzyl and dimethylphenyl groups likely increase logP significantly, risking solubility limitations .
Biological Activity
N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a 4-fluorophenyl group linked to a triazolopyrimidine core through an acetamide functional group. Its molecular formula is CHFNO, with a molecular weight of 345.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 345.33 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess high antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to chemopreventive effects in cancer models. For example, certain triazoles have demonstrated cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some derivatives showing enhanced potency compared to standard treatments .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. The unique structural features of the triazolopyrimidine core may facilitate binding to these targets, potentially inhibiting their function or modulating their activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazole derivatives, including those structurally related to this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics in MCF-7 cells. This suggests that modifications in the triazole structure can enhance anticancer efficacy .
- Synergistic Effects with Metal Complexes : Research on metal complexes derived from similar triazolopyrimidine compounds revealed improved cytotoxicity profiles compared to their non-metal counterparts. This highlights the potential for developing more effective therapeutic agents through coordination chemistry .
Q & A
Basic Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclocondensation of triazole precursors with pyrimidine derivatives, followed by coupling with 4-fluorophenyl acetamide. Critical steps include:
- Cyclocondensation : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates during heterocycle formation .
- Coupling Reactions : Pd-catalyzed cross-coupling under inert atmosphere (e.g., nitrogen) to attach the phenylacetamide moiety. Reaction temperatures between 80–100°C and anhydrous solvents (e.g., DMF) improve yields .
- Purification : Gradient column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity. For example, the 4-fluorophenyl group shows distinct splitting patterns (e.g., doublets at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry. The triazolo-pyrimidine core often adopts a planar conformation, validated by C–C bond lengths of ~1.38–1.42 Å .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 420.12) .
Q. What in vitro assays are appropriate for initial evaluation of the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ATP-competitive assays with IC determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM to assess potency .
- Solubility Testing : Use PBS (pH 7.4) or DMSO/PBS mixtures to determine solubility limits for downstream assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data versus computational modeling predictions?
- Methodological Answer :
- X-ray Validation : Prioritize crystallographic data to resolve ambiguities in NMR assignments (e.g., distinguishing para/meta substituents on aromatic rings) .
- DFT Calculations : Perform density functional theory (DFT) optimizations (B3LYP/6-31G* level) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate structural misassignment .
- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange broadening in flexible regions .
Q. What experimental design strategies optimize synthesis when facing low yields or impurity issues?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify interactions between solvent polarity, reaction time, and temperature .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions. Residence times of 10–30 minutes at 90°C enhance purity in triazolo-pyrimidine syntheses .
- In-line Analytics : Use LC-MS or IR spectroscopy for real-time monitoring to halt reactions at optimal conversion points .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at the phenyl or triazole positions. Compare IC values against parent compound .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Training sets should include ≥20 derivatives with measured enzymatic inhibition data .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (human or murine) to assess CYP450-mediated degradation. Prioritize compounds with t > 60 minutes .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase active sites. Key residues (e.g., hinge-region lysines) should form hydrogen bonds with the triazolo-pyrimidine core .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable docking poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
